molecular formula C6HClF3N3 B13660289 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonitrile

2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonitrile

Cat. No.: B13660289
M. Wt: 207.54 g/mol
InChI Key: YXJOHASMJGGPBA-UHFFFAOYSA-N
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Description

2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonitrile is a pyrimidine derivative with the molecular formula C6HClF3N3. This compound is known for its unique chemical properties and is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonitrile typically involves the reaction of 2-chloro-4-(trifluoromethyl)pyrimidine with cyanogen bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems helps in scaling up the production process while maintaining the quality of the product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the nature of the nucleophile or the oxidizing/reducing agent used. For example, nucleophilic substitution with an amine would yield a pyrimidine derivative with an amino group at the 2-position .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonitrile is unique due to the presence of both the trifluoromethyl and carbonitrile groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C6HClF3N3

Molecular Weight

207.54 g/mol

IUPAC Name

2-chloro-4-(trifluoromethyl)pyrimidine-5-carbonitrile

InChI

InChI=1S/C6HClF3N3/c7-5-12-2-3(1-11)4(13-5)6(8,9)10/h2H

InChI Key

YXJOHASMJGGPBA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)Cl)C(F)(F)F)C#N

Origin of Product

United States

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